N-benzyl-N'-(2,4-dichlorobenzyl)thiourea
Description
N-Benzyl-N'-(2,4-dichlorobenzyl)thiourea is a thiourea derivative characterized by a benzyl group and a 2,4-dichlorobenzyl group attached to the thiourea core. Thioureas are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility . The presence of electron-withdrawing chlorine atoms on the benzyl moiety likely enhances the compound’s lipophilicity and bioactivity, making it a candidate for further pharmacological evaluation.
Properties
IUPAC Name |
1-benzyl-3-[(2,4-dichlorophenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2S/c16-13-7-6-12(14(17)8-13)10-19-15(20)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUDGNZJDVGISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is related to 2,4-dichlorobenzyl alcohol, which is a mild antiseptic able to kill bacteria and viruses associated with mouth and throat infections. Therefore, it can be inferred that N-benzyl-N’-(2,4-dichlorobenzyl)thiourea might also target bacteria and viruses.
Mode of Action
Considering its relation to 2,4-dichlorobenzyl alcohol, it may interact with its targets (bacteria and viruses) by disrupting their cellular functions, leading to their death.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thiourea Derivatives
Substituent Effects on Molecular Properties
The structural uniqueness of N-benzyl-N'-(2,4-dichlorobenzyl)thiourea lies in its dual benzyl substituents, one of which is chlorinated. Comparisons with related compounds reveal key trends:
Key Observations :
- Chlorination : Chlorine atoms at the 2,4-positions (as in the target compound and N-(2,4-dichlorobenzoyl)-N'-phenylthiourea) enhance cytotoxicity, likely due to increased electron withdrawal and membrane permeability .
- Benzyl vs.
- Syn–Anti Conformation : Compounds like 1-benzoyl-3-(4-hydroxyphenyl)thiourea adopt syn–anti configurations, influencing hydrogen-bonding networks and crystal packing .
Key Observations :
Spectroscopic and Thermal Properties
NMR and IR Features:
- N-Benzyl Derivatives : Benzyl protons in N-benzyl-N'-(2'-acetamido)thiourea resonate at δ 4.04–4.66 ppm (¹H-NMR), while thiourea C=S groups show IR stretches near 1250–1350 cm⁻¹ .
- Chlorinated Derivatives : ¹³C-NMR signals for dichlorobenzyl carbons appear downfield (δ ~128–134 ppm) due to electron withdrawal .
Thermal Stability:
- N-Benzoyl-N'-(4-chlorobenzamido)thiourea decomposes at ~220°C, with stability attributed to intramolecular hydrogen bonding . The target compound’s dichlorobenzyl group may further enhance thermal resistance.
Q & A
Q. What are the standard synthetic routes for N-Benzyl-N'-(2,4-Dichlorobenzyl)thiourea, and what methodological considerations ensure high yield and purity?
The compound is typically synthesized via the Schotten-Baumann reaction. A common protocol involves reacting N-benzylthiourea with 2,4-dichlorobenzoyl chloride in tetrahydrofuran (THF) under reflux (100°C for 8 hours) with triethylamine as a base. Key steps include dropwise addition of the acyl chloride, TLC monitoring, and recrystallization from hot ethanol to obtain crystalline products . Purity is ensured through vacuum filtration and washing with saturated sodium bicarbonate to remove acidic byproducts.
Q. How is the cytotoxic activity of this compound evaluated in vitro, and which cell lines are commonly used?
Cytotoxicity is assessed using MTT or SRB assays against cancer cell lines (e.g., MCF-7, T47D) and normal cells (e.g., Vero). IC₅₀ values are calculated after 72-hour exposure, with dose ranges typically spanning 1–100 µM. Normal cell lines help differentiate selective toxicity .
Q. What spectroscopic and crystallographic techniques are employed for structural characterization?
- ¹H/¹³C NMR : Confirms substituent integration and thiourea backbone.
- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding motifs (e.g., intramolecular N–H⋯O/S interactions). Coplanarity of thiocarbonyl and aromatic groups is critical for stability .
- FT-IR : Validates C=S (∼1250 cm⁻¹) and C=O (∼1680 cm⁻¹) stretches .
Advanced Research Questions
Q. How do substituent variations (e.g., halogen position, benzyl groups) influence the structure-activity relationship (SAR) of thiourea derivatives?
- 2,4-Dichlorobenzyl : Enhances lipophilicity and π-π stacking with biological targets, improving cytotoxicity.
- N-Benzyl : Modulates solubility and membrane permeability. Comparative studies show 2,4-dichloro substitution outperforms mono- or non-halogenated analogs in IC₅₀ values (e.g., 12 µM vs. >50 µM in MCF-7) .
- Advanced SAR requires docking studies to correlate substituent effects with binding affinity (e.g., interactions with collagenase Tyr201/Gln215 residues) .
Q. What experimental strategies resolve contradictions in cytotoxicity data across studies?
Discrepancies arise from assay conditions (e.g., serum concentration, incubation time) or impurity profiles. Mitigation strategies include:
- HPLC/LC-MS : Verify compound purity (>95%).
- Standardized protocols : Use identical cell passages and assay kits.
- Meta-analysis : Compare data against structurally similar derivatives (e.g., N-(4-t-butylbenzoyl)-N’-phenylthiourea) to identify trends .
Q. How do molecular docking and dynamics simulations elucidate the mechanism of action of this compound?
Docking studies (e.g., AutoDock Vina) reveal interactions with enzyme active sites. For example:
- Hydrogen bonding : Between thiourea’s NH and catalytic residues (e.g., Gln215 in collagenase).
- Halogen bonding : 2,4-dichloro groups engage with hydrophobic pockets, enhancing binding (−6.4 to −6.5 kcal/mol Gibbs free energy) . MD simulations (100 ns) assess complex stability and validate docking poses .
Q. What analytical methods quantify degradation products under physiological conditions?
- HPLC-UV/MS : Monitors hydrolytic degradation (e.g., thiourea → urea in acidic pH).
- TGA/DSC : Evaluates thermal stability; decomposition onset typically occurs at ~200°C .
- ¹³C-labeled studies : Track metabolic pathways (e.g., using [¹³C]-thiocyanate precursors) .
Q. How does the compound interact with non-target biological macromolecules (e.g., serum proteins, DNA)?
- Fluorescence quenching : Measures binding to bovine serum albumin (BSA), with Stern-Volmer constants (Ksv) indicating static/dynamic quenching.
- Circular dichroism : Detects conformational changes in DNA (e.g., groove binding vs. intercalation) .
Methodological Notes
- Synthesis Optimization : Replace THF with DMF for higher-boiling reactions to reduce side products .
- Cytotoxicity Pitfalls : Include positive controls (e.g., doxorubicin) and normalize cell viability to mitochondrial activity .
- Crystallography : Use SHELXTL for refinement; hydrogen atoms are often refined isotropically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
